3-[3-(dimethylamino)propyl]-1,1-dimethylureahydrochloride
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Overview
Description
3-[3-(dimethylamino)propyl]-1,1-dimethylureahydrochloride is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is a derivative of urea and is often used as a reagent in organic synthesis and biochemical research.
Mechanism of Action
Target of Action
The primary target of 3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride is carboxyl groups present in proteins and other biomolecules . It acts as a carboxyl activating agent, enabling the coupling of primary amines to yield amide bonds .
Mode of Action
3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride interacts with its targets by creating an activated ester leaving group. The carbonyl of the acid attacks the carbodiimide of the compound, followed by a subsequent proton transfer . The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained .
Biochemical Pathways
The action of 3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride affects the peptide synthesis pathway . It plays a vital role in the formation of amide bonds, which are crucial for peptide synthesis . Additionally, it can activate phosphate groups to form phosphomonoesters and phosphodiesters .
Pharmacokinetics
It is known to be water-soluble , which could influence its absorption and distribution in the body. More research would be needed to fully outline its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride’s action include the formation of amide bonds in peptide synthesis and the activation of phosphate groups . It is also used in the preparation of antibodies like immunoconjugates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride. For instance, it is typically employed in the pH range of 4.0-6.0 . It is also sensitive to moisture and incompatible with strong acids and strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It is typically employed in the pH range of 4.0-6.0 . It is generally used to couple primary amines to yield amide bonds . The compound is also used to activate phosphate groups in order to form phosphomonoesters and phosphodiesters .
Cellular Effects
The compound has significant effects on various types of cells and cellular processes. It influences cell function by modifying proteins and other biomolecules . It plays a vital role in the immobilization of large biomolecules in association with N-hydroxysuccinimide .
Molecular Mechanism
The molecular mechanism of action of 3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride involves the formation of an O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond . This process involves the carbonyl of the acid attacking the carbodiimide of the compound, followed by a subsequent proton transfer .
Temporal Effects in Laboratory Settings
It is known that the compound is sensitive to moisture and incompatible with strong acids, strong oxidizing agents, and moisture .
Metabolic Pathways
The compound is known to play a role in peptide synthesis and the preparation of antibodies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(dimethylamino)propyl]-1,1-dimethylureahydrochloride typically involves the reaction of N,N-dimethyl-1,3-propylenediamine with ethyl isocyanate to form a urea derivative, followed by the addition of hydrochloric acid to obtain the hydrochloride salt . The reaction conditions generally include maintaining a temperature range of 60-80°C and using a high-pressure reactor to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
3-[3-(dimethylamino)propyl]-1,1-dimethylureahydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride, in an alcoholic solvent.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-[3-(dimethylamino)propyl]-1,1-dimethylureahydrochloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including peptide drugs.
Industry: Applied in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Similar in structure and function, used for carboxyl activation in peptide synthesis.
Dicyclohexylcarbodiimide (DCC): Another carbodiimide used for similar purposes but less water-soluble.
Diisopropylcarbodiimide (DIC): Used for carboxyl activation, with different solubility properties.
Uniqueness
3-[3-(dimethylamino)propyl]-1,1-dimethylureahydrochloride is unique due to its high solubility in water and its ability to form stable intermediates, making it more efficient in aqueous reactions compared to other carbodiimides .
Properties
IUPAC Name |
3-[3-(dimethylamino)propyl]-1,1-dimethylurea;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O.ClH/c1-10(2)7-5-6-9-8(12)11(3)4;/h5-7H2,1-4H3,(H,9,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGCGLPAJOYJPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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